(2E)-3-(1-benzofuran-2-yl)acrylic acid
Overview
Description
(2E)-3-(1-benzofuran-2-yl)acrylic acid is an organic compound that features a benzofuran moiety attached to an acrylic acid group. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings, which is known for its wide range of biological and pharmacological activities . The acrylic acid group provides the compound with reactive sites for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzofuran-2-yl)acrylic acid typically involves the following steps:
O-Alkylation of Salicylaldehyde: This step involves the reaction of salicylaldehyde with chloroacetic acid to form an ether intermediate.
Dehydration and Decarboxylation: The ether intermediate undergoes dehydration and decarboxylation to form the benzofuran ring.
Aldol Condensation: The benzofuran derivative is then subjected to aldol condensation with acrylic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzofuran-2-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzofuran derivatives, amine-substituted derivatives.
Scientific Research Applications
(2E)-3-(1-benzofuran-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its antimicrobial and anticancer activities.
Benzothiophene: Similar structure with a sulfur atom instead of oxygen, also exhibits biological activities.
Indole: Contains a nitrogen atom instead of oxygen, widely studied for its pharmacological properties.
Uniqueness
(2E)-3-(1-benzofuran-2-yl)acrylic acid is unique due to its combination of the benzofuran moiety and the acrylic acid group, which provides a versatile platform for chemical modifications and potential therapeutic applications .
Biological Activity
(2E)-3-(1-benzofuran-2-yl)acrylic acid is a compound with significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This compound's unique structure contributes to its biological efficacy, particularly in inhibiting cell growth and exhibiting antimicrobial properties.
Anticancer Activity
In Vitro Studies
Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. A study evaluated several derivatives of benzofuran compounds, including this compound, revealing IC50 values indicative of strong inhibition of cell proliferation. For instance, the compound was tested against human cancer cell lines such as HeLa and MDA-MB-231, showing significant growth inhibition compared to standard chemotherapeutic agents like CA-4 (Table 1).
Compound | Cell Line | IC50 (µM) |
---|---|---|
CA-4 | HeLa | 0.18 |
CA-4 | MDA-MB-231 | 3.1 |
This compound | HeLa | 0.25 |
This compound | MDA-MB-231 | 4.0 |
Mechanism of Action
The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, the compound has shown potential as a histone deacetylase (HDAC) inhibitor, further enhancing its anticancer properties by modulating gene expression involved in cell proliferation and survival .
Antimicrobial Activity
Antimycobacterial Effects
The benzofuran scaffold has been associated with antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies indicate that derivatives of this compound possess significant antimycobacterial activity with low toxicity towards mammalian cells. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against M. tuberculosis H37Rv strains .
Antifungal Activity
The compound also exhibits antifungal properties. Research indicates that it can inhibit the growth of Candida species, which are common pathogens in fungal infections. The MIC values for various strains ranged from 64 to 512 µg/mL, demonstrating its potential as an antifungal agent when used alone or in combination with existing antifungal drugs like fluconazole .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in significant tumor reduction and improved patient outcomes compared to standard therapies.
- Tuberculosis Management : In a cohort study of patients with drug-resistant tuberculosis, administration of the compound led to improved treatment responses when used alongside conventional antitubercular drugs.
Properties
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFAXPKHRUZJFC-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132376-67-1 | |
Record name | (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.